molecular formula C7H4ClF3 B1591187 1-(Chloromethyl)-2,3,4-trifluorobenzene CAS No. 292621-60-4

1-(Chloromethyl)-2,3,4-trifluorobenzene

Cat. No.: B1591187
CAS No.: 292621-60-4
M. Wt: 180.55 g/mol
InChI Key: RLWBYURQFNYMIW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,3,4-trifluorobenzene is an organochlorine compound characterized by a benzene ring substituted with a chloromethyl group (-CH2Cl) and three fluorine atoms at the 2, 3, and 4 positions. This compound is part of the broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,3,4-trifluorobenzene can be synthesized through several methods, including:

  • Chloromethylation: This involves the introduction of a chloromethyl group into an aromatic compound. One common method is the Blanc reaction, where benzene or its derivatives are reacted with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

  • Direct Fluorination: The compound can also be synthesized by direct fluorination of the corresponding benzene derivative using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure safety and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,3,4-trifluorobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group (-CH2-).

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and orientation of the incoming substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Products include trifluorobenzoic acid and trifluoromethylbenzene derivatives.

  • Reduction: The major product is 1,2,3-trifluorotoluene.

  • Substitution: Products include various mono-, di-, and tri-substituted derivatives depending on the reaction conditions.

Scientific Research Applications

1-(Chloromethyl)-2,3,4-trifluorobenzene has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: It is utilized in the development of new drugs, particularly those targeting specific receptors or enzymes.

  • Industry: The compound finds use in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-2,3,4-trifluorobenzene exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms enhance the compound's binding affinity and stability, making it effective in its role.

Comparison with Similar Compounds

1-(Chloromethyl)-2,3,4-trifluorobenzene is compared with other similar compounds, such as:

  • 1-(Chloromethyl)-2,4,5-trifluorobenzene: Similar structure but different positions of fluorine atoms.

  • 1-(Chloromethyl)-2,3,5-trifluorobenzene: Another positional isomer with distinct chemical properties.

  • 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene: An additional fluorine atom, leading to different reactivity and applications.

These compounds share the chloromethyl group and fluorine atoms but differ in their positions, resulting in unique chemical behaviors and applications.

Properties

IUPAC Name

1-(chloromethyl)-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWBYURQFNYMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590713
Record name 1-(Chloromethyl)-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292621-60-4
Record name 1-(Chloromethyl)-2,3,4-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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